(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
BenchChem offers high-quality (1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-18-4-2-3-14(11-18)22-20(24)23-15-5-6-16(23)13-19(12-15)26-17-7-9-21-10-8-17/h2-4,7-11,15-16,19H,5-6,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXJWIXXNQMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS Number: 2109067-93-6) is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 353.4 g/mol. The structural features include:
- A bicyclic framework characteristic of azabicyclo compounds.
- A methoxyphenyl group that may enhance lipophilicity and receptor interactions.
- A pyridinyl ether moiety which could contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, particularly in the central nervous system (CNS). Key findings include:
- Monoamine Reuptake Inhibition : Similar compounds have shown potential as monoamine reuptake inhibitors, which are useful in treating disorders such as depression and anxiety. The structural similarity to known inhibitors suggests that (1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide might also possess this activity .
- CNS Activity : The compound's ability to interact with various neurotransmitter systems hints at neuroactive properties. It may influence serotonin and dopamine pathways, potentially aiding in the treatment of mood disorders .
- Antimicrobial Properties : Preliminary assessments suggest that derivatives of bicyclic compounds often exhibit antimicrobial activity, indicating that this compound may share similar effects .
The precise mechanisms through which (1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its biological effects are still under investigation but may involve:
- Binding Affinity : The interaction with serotonin and dopamine transporters could be a significant factor in its pharmacological profile.
- Receptor Modulation : Potential modulation of neurotransmitter receptors might contribute to its therapeutic effects.
Research Findings
Recent studies have explored the biological activity of similar compounds within the same class:
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the 8-azabicyclo[3.2.1]octane core. Critical steps include:
- Amide bond formation : Use coupling reagents like HATU or EDCI to attach the 3-methoxyphenyl and pyridin-4-yloxy groups.
- Stereochemical control : Ensure chiral purity via chiral auxiliaries or asymmetric catalysis, as improper stereochemistry can alter biological activity .
- Purification : Column chromatography (e.g., silica gel with CHCl₃:MeOH gradients) or recrystallization (e.g., acetone/ethyl acetate) is essential to isolate intermediates and final products .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify substituent positions and stereochemistry. For example, the pyridin-4-yloxy group shows aromatic protons at δ 7.2–8.5 ppm, while the methoxyphenyl group exhibits a singlet for the OCH₃ at δ ~3.8 ppm .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹) .
- Mass Spectrometry (ESI-HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₆N₃O₃: 428.1945) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- X-ray Crystallography : Determine absolute configuration by analyzing crystal structures. For example, the fused bicyclic system in related compounds adopts chair (piperidine) and envelope (pyrrolidine) conformations, with deviations of 0.66–0.84 Å from mean planes .
- Dynamic NMR : Monitor isomerization rates in solution to identify kinetic vs. thermodynamic control .
Q. What strategies optimize reaction yields for pyridin-4-yloxy group introduction?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Use pyridin-4-ol with a leaving group (e.g., Cl) on the bicyclo-octane core.
- Base Selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) at 80–100°C enhances reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h vs. 24 h) while maintaining >80% yield .
Q. How can computational methods predict biological activity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (e.g., 5-HT₁A). The pyridin-4-yloxy group may form π-π stacking with Phe residues in the binding pocket .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with logP and polar surface area to predict blood-brain barrier permeability .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding kinetics .
Data Analysis & Contradictions
Q. How should researchers address conflicting bioactivity data across analogs?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replace pyridin-4-yloxy with pyridin-3-yloxy) and test in vitro (e.g., IC₅₀ assays). For example, a 4-pyridyl analog may show 10-fold higher affinity than 3-pyridyl due to better H-bonding .
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., demethylation of the methoxyphenyl group) that may skew activity data .
Q. What crystallographic challenges arise in resolving disorder in the bicyclic core?
- Methodological Answer :
- Split-Model Refinement : Apply soft restraints (e.g., 0.91:0.09 occupancy) for disordered atoms (e.g., fluorine in ) .
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .
Experimental Design
Q. What in vitro assays are suitable for evaluating target engagement?
- Methodological Answer :
- Radioligand Binding : Use [³H]WAY-100635 for 5-HT₁A receptor affinity (Ki values <10 nM indicate high potency) .
- Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with GPCRs to assess agonism/antagonism .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 162–165°C (recrystallized from acetone) | |
| X-ray Crystallography | Monoclinic P2₁/c, a=7.203 Å, β=97.39° | |
| LogP (Predicted) | 2.8 ± 0.3 (Schrödinger QikProp) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
